[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O5S/c1-7-11(19)17(13(24-2)16-15-7)6-23-12(20)9-5-8(14)3-4-10(9)18(21)22/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBUGMDRYBWGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate typically involves multiple steps. The starting materials include 5-chloro-2-nitrobenzoic acid and 6-methyl-3-(methylsulfanyl)-1,2,4-triazine. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate esterification and nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Recent studies have highlighted the compound's potential as a bioactive agent with various therapeutic applications:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial and fungal strains, comparable to standard antibiotics. Its structural similarity to other known antimicrobial agents suggests it may function effectively against resistant strains .
- Anti-inflammatory Properties : Computational docking studies indicate that this compound could act as a 5-lipoxygenase inhibitor, making it a candidate for further development as an anti-inflammatory drug .
- Anticancer Potential : Research indicates that derivatives of triazine compounds exhibit cytotoxic effects on various cancer cell lines. The specific combination of functional groups in this compound may enhance its anticancer activity .
Synthesis and Modification
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate typically involves multi-step reactions that require precise control over conditions to optimize yield and purity. Modifications to its structure can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
What sets [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate apart is its unique combination of a triazine ring and a benzoate ester. This structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate is a triazine derivative with potential biological activities that have garnered research interest. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps starting from the triazine ring formation. A common method includes reacting 6-methyl-3-methylsulfanyl-1,2,4-triazine-5-one with 5-chloro-2-nitrobenzoic acid under specific conditions. The reaction often utilizes solvents like dichloromethane or ethanol and catalysts such as triethylamine to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain triazine derivatives can inhibit bacterial growth effectively against various strains. The presence of the methylsulfanyl group is believed to play a crucial role in enhancing this activity by disrupting bacterial cell membranes.
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Notably, triazine derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving DNA damage and inhibition of cell proliferation .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| M-HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | DNA synthesis inhibition |
| P388 Lymphatic Leukemia | 12 | DNA damage via strand breaks |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazine ring can engage nucleophilic sites on proteins, while the naphthalene moiety may participate in π-π interactions with aromatic residues in target proteins. This dual interaction is essential for modulating enzyme activities and cellular pathways involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of a series of triazine derivatives on human cervical carcinoma cells (M-HeLa). The lead compound showed significant apoptosis induction at concentrations comparable to established chemotherapeutics such as Doxorubicin .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various triazine derivatives against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the presence of electron-withdrawing groups enhanced the compounds' effectiveness against these pathogens .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires addressing multi-step reaction inefficiencies. For example, highlights a 11-step synthesis of a structurally related compound with a low 2–5% overall yield due to intermediate purification challenges and side reactions. Key strategies include:
- Catalyst Selection : Use of phase-transfer catalysts or Lewis acids to enhance reaction specificity.
- Temperature Control : Precise control to minimize thermal degradation of intermediates (e.g., nitro group stability).
- Purification Techniques : Employ column chromatography with optimized solvent systems or recrystallization to isolate intermediates effectively .
- Protection/Deprotection : Strategic use of protecting groups for reactive sites (e.g., methylsulfanyl or nitro groups) to prevent unwanted side reactions.
Basic: What analytical techniques are most suitable for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- HPLC (High-Performance Liquid Chromatography) : For assessing purity and detecting degradation products, as demonstrated in for analogous nitroaromatic compounds .
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylsulfanyl, nitro groups) and detect stereochemical anomalies.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, especially for sulfur-containing moieties.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation, as shown in for triazine derivatives .
Advanced: How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Adopt a split-plot experimental design (as in ) to systematically assess stability:
- Factors : pH (3, 7, 11), temperature (25°C, 40°C, 60°C), and exposure time (0–30 days).
- Response Variables : Degradation products (via HPLC), changes in UV-Vis absorbance, and loss of parent compound.
- Replicates : Use four replicates per condition to account for variability.
- Statistical Analysis : ANOVA to identify significant interactions between factors. Pre-treatment with buffered solutions and controlled incubation chambers are critical for reproducibility .
Advanced: What mechanistic insights are needed to explain unexpected reactivity of the methylsulfanyl group in this compound?
Methodological Answer:
Unexpected reactivity (e.g., oxidation or nucleophilic substitution) can be probed via:
- Kinetic Studies : Monitor reaction rates under varying conditions (oxidizing agents, light exposure) using stopped-flow spectroscopy.
- Computational Modeling : DFT (Density Functional Theory) calculations to map electron density around the methylsulfanyl group and predict reactive sites.
- Isotopic Labeling : Introduce S or C isotopes to track bond cleavage/formation during reactions, as seen in triazine studies ( ) .
- Trapping Experiments : Use radical scavengers or electrophilic traps to identify transient intermediates.
Advanced: How should researchers resolve contradictions in reported synthesis yields or analytical data across studies?
Methodological Answer:
Contradictions often arise from differences in reaction conditions or analytical protocols. A systematic approach includes:
- Reproducibility Checks : Replicate key steps using identical reagents and equipment (e.g., solvent purity, catalyst lot).
- Side-by-Side Comparisons : Perform parallel syntheses using methods from conflicting studies (e.g., vs. ) to isolate variables like solvent choice or step order .
- Advanced Analytics : Use LC-MS/MS to detect trace impurities that may skew yield calculations.
- Meta-Analysis : Compile literature data into a multivariate model to identify statistically significant factors affecting yield (e.g., reaction time, temperature).
Advanced: What strategies are recommended for studying the environmental fate and degradation pathways of this compound?
Methodological Answer:
Align with frameworks from ’s INCHEMBIOL project:
- Abiotic Studies : Hydrolysis, photolysis, and adsorption experiments under simulated environmental conditions (e.g., UV light exposure, soil slurry systems).
- Biotic Studies : Microbial degradation assays using soil or water microcosms, with metabolite profiling via GC-MS.
- QSAR Modeling : Predict persistence and bioaccumulation using Quantitative Structure-Activity Relationship models.
- Ecotoxicology : Assess impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
